![molecular formula C4H7NO2S B8224599 N-ethynyl-N-methylmethanesulfonamide](/img/structure/B8224599.png)
N-ethynyl-N-methylmethanesulfonamide
Overview
Description
N-ethynyl-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C4H7NO2S and its molecular weight is 133.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-ethynyl-N-methylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethynyl-N-methylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of N-methylmethanesulfonamide, a liquid at ambient conditions, has been studied at low temperatures. This research found that both the methyl group and the H atom bonded to the amide N atom have a gauche conformation with respect to the sulfonyl methyl group, contrasting previous ab initio calculations for this molecule (Higgs et al., 2002).
Interaction with Alcohols
Research on the excess volumes of N-methylmethanesulfonamide mixed with various alcohols at different temperatures provides insights into the interactions and geometrical effects in these mixtures (Pikkarainen, 1982).
Ab Initio Studies
Ab initio methods have been used to calculate rotation and inversion barriers in N-methylmethanesulfonamide, revealing the energy requirements for structural changes in the molecule (Heyd et al., 1997).
Vibrational Spectra Analysis
The vibrational spectra of isotopic N-methylmethanesulfonamides have been recorded to understand the conformation dependence of vibrational frequencies, contributing to our knowledge of molecular dynamics (Noguchi et al., 1980).
Method for Converting Carboxylic Acids
A method for converting hindered carboxylic acids to N-methoxy-N-methyl amides, with N-methylmethanesulfonamide as a byproduct, has been developed. This method is significant for organic synthesis (Woo et al., 2004).
properties
IUPAC Name |
N-ethynyl-N-methylmethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-4-5(2)8(3,6)7/h1H,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDFDBVFFAXHJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C#C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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